(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and 4-hydroxyaniline.
Formation of the Enamide: The aldehyde undergoes a condensation reaction with the aniline derivative in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the corresponding Schiff base.
Cyanation: The Schiff base is then treated with a cyanating agent such as sodium cyanide or potassium cyanide to introduce the cyano group, resulting in the formation of the desired enamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Medicine
Drug Development: Potential use in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
Material Science: Applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide: Similar structure with a methoxy group instead of a hydroxy group.
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-aminophenyl)prop-2-enamide: Similar structure with an amino group instead of a hydroxy group.
Uniqueness
The presence of the hydroxy group in (Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide imparts unique properties such as increased hydrogen bonding capability and potential for further functionalization.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-14-2-1-3-15(18)13(14)8-10(9-19)16(22)20-11-4-6-12(21)7-5-11/h1-8,21H,(H,20,22)/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVXUOWCCOORL-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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